molecular formula C16H16N6OS2 B2562173 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 921540-12-7

2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2562173
CAS No.: 921540-12-7
M. Wt: 372.47
InChI Key: WTYKOQKGYCGAPZ-UHFFFAOYSA-N
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Description

2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring, an imidazo[2,1-c][1,2,4]triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as cesium carbonate, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazo[2,1-c][1,2,4]triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiazole ring.

Scientific Research Applications

2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide lies in its specific structural features, such as the combination of the imidazo[2,1-c][1,2,4]triazole and thiazole rings, which confer unique chemical and biological properties

Biological Activity

The compound 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is an organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. The presence of an imidazo[2,1-c][1,2,4]triazole core combined with sulfanyl and thiazole functionalities suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on current research findings.

Structural Features

The molecular formula for this compound is C16H16N6OS2C_{16}H_{16}N_6OS_2, with a molecular weight of approximately 368.46 g/mol. The structural composition includes:

  • Imidazo[2,1-c][1,2,4]triazole moiety : Known for its pharmacological versatility.
  • Sulfanyl group : Implicated in enhancing biological activity.
  • Thiazole derivative : Often associated with antimicrobial and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds featuring imidazo[2,1-c][1,2,4]triazole structures exhibit promising anticancer properties. A study highlighted that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms including:

  • Modulation of cell cycle progression.
  • Inhibition of specific kinases involved in tumor growth.

Antimicrobial Properties

The thiazole component of the compound is known for its antimicrobial effects. Studies have shown that similar compounds can effectively inhibit bacterial growth and have been tested against various pathogens including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

Anti-inflammatory Effects

Triazole derivatives have also been reported to exhibit anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; cell cycle modulation
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Case Studies

  • Anticancer Efficacy : A specific study investigated the effects of imidazo[2,1-c][1,2,4]triazole derivatives on human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations.
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial activity against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) that suggests potential therapeutic applications.
  • Inflammatory Response Modulation : In vivo studies have indicated that similar compounds can reduce inflammatory markers in animal models subjected to induced inflammation.

Properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS2/c1-11-2-4-12(5-3-11)21-7-8-22-15(21)19-20-16(22)25-10-13(23)18-14-17-6-9-24-14/h2-6,9H,7-8,10H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYKOQKGYCGAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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